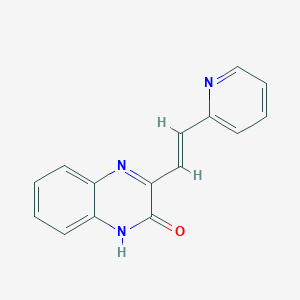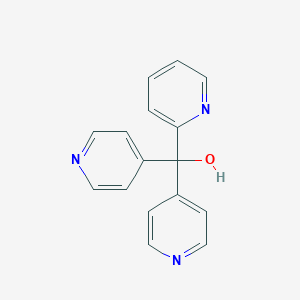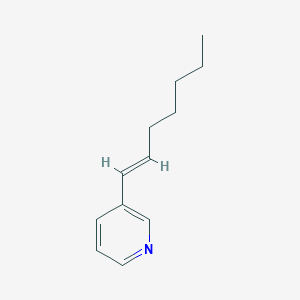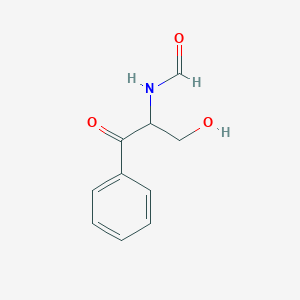
Bis(5-isopropyl-2,3-dimethylcyclohexyl) 2,6-dimethyl-3,5-pyridinedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(5-isopropyl-2,3-dimethylcyclohexyl) 2,6-dimethyl-3,5-pyridinedicarboxylate, also known as CR-8, is a novel organic compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Bis(5-isopropyl-2,3-dimethylcyclohexyl) 2,6-dimethyl-3,5-pyridinedicarboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. In cancer cells, Bis(5-isopropyl-2,3-dimethylcyclohexyl) 2,6-dimethyl-3,5-pyridinedicarboxylate has been shown to inhibit the activity of the proteasome, a complex of enzymes that plays a crucial role in protein degradation and cell cycle regulation. In Alzheimer's disease, Bis(5-isopropyl-2,3-dimethylcyclohexyl) 2,6-dimethyl-3,5-pyridinedicarboxylate has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
Bis(5-isopropyl-2,3-dimethylcyclohexyl) 2,6-dimethyl-3,5-pyridinedicarboxylate has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, Bis(5-isopropyl-2,3-dimethylcyclohexyl) 2,6-dimethyl-3,5-pyridinedicarboxylate has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In Alzheimer's disease, Bis(5-isopropyl-2,3-dimethylcyclohexyl) 2,6-dimethyl-3,5-pyridinedicarboxylate has been shown to improve cognitive function by increasing the levels of acetylcholine in the brain. However, further studies are needed to fully understand the biochemical and physiological effects of Bis(5-isopropyl-2,3-dimethylcyclohexyl) 2,6-dimethyl-3,5-pyridinedicarboxylate.
Vorteile Und Einschränkungen Für Laborexperimente
Bis(5-isopropyl-2,3-dimethylcyclohexyl) 2,6-dimethyl-3,5-pyridinedicarboxylate has several advantages for lab experiments, including its high stability, solubility, and purity. It can be easily synthesized in large quantities and purified using various techniques. However, Bis(5-isopropyl-2,3-dimethylcyclohexyl) 2,6-dimethyl-3,5-pyridinedicarboxylate also has some limitations, such as its high cost and the lack of a standardized protocol for its synthesis and purification.
Zukünftige Richtungen
There are several future directions for the research on Bis(5-isopropyl-2,3-dimethylcyclohexyl) 2,6-dimethyl-3,5-pyridinedicarboxylate. One potential direction is the development of new synthetic methods for Bis(5-isopropyl-2,3-dimethylcyclohexyl) 2,6-dimethyl-3,5-pyridinedicarboxylate that are more efficient and cost-effective. Another direction is the exploration of new applications for Bis(5-isopropyl-2,3-dimethylcyclohexyl) 2,6-dimethyl-3,5-pyridinedicarboxylate in fields such as energy storage, sensing, and imaging. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of Bis(5-isopropyl-2,3-dimethylcyclohexyl) 2,6-dimethyl-3,5-pyridinedicarboxylate, as well as its potential as a therapeutic agent for various diseases.
Conclusion
In conclusion, Bis(5-isopropyl-2,3-dimethylcyclohexyl) 2,6-dimethyl-3,5-pyridinedicarboxylate is a novel organic compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Bis(5-isopropyl-2,3-dimethylcyclohexyl) 2,6-dimethyl-3,5-pyridinedicarboxylate and its applications in different fields.
Synthesemethoden
Bis(5-isopropyl-2,3-dimethylcyclohexyl) 2,6-dimethyl-3,5-pyridinedicarboxylate can be synthesized using a multistep procedure that involves the reaction of 2,6-dimethyl-3,5-pyridinedicarboxylic acid with 5-isopropyl-2,3-dimethylcyclohexylamine in the presence of a coupling reagent. The resulting intermediate is then subjected to a series of reactions to yield the final product, Bis(5-isopropyl-2,3-dimethylcyclohexyl) 2,6-dimethyl-3,5-pyridinedicarboxylate. The purity and yield of Bis(5-isopropyl-2,3-dimethylcyclohexyl) 2,6-dimethyl-3,5-pyridinedicarboxylate can be improved by using various purification techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
Bis(5-isopropyl-2,3-dimethylcyclohexyl) 2,6-dimethyl-3,5-pyridinedicarboxylate has been extensively studied for its potential applications in various fields such as organic electronics, catalysis, and medicinal chemistry. In organic electronics, Bis(5-isopropyl-2,3-dimethylcyclohexyl) 2,6-dimethyl-3,5-pyridinedicarboxylate has been used as a building block for the synthesis of organic semiconductors with high charge mobility and stability. In catalysis, Bis(5-isopropyl-2,3-dimethylcyclohexyl) 2,6-dimethyl-3,5-pyridinedicarboxylate has been employed as a ligand for the synthesis of transition metal complexes that exhibit high catalytic activity in various reactions. In medicinal chemistry, Bis(5-isopropyl-2,3-dimethylcyclohexyl) 2,6-dimethyl-3,5-pyridinedicarboxylate has shown promising results as an anticancer agent and a potential treatment for Alzheimer's disease.
Eigenschaften
Molekularformel |
C31H49NO4 |
|---|---|
Molekulargewicht |
499.7 g/mol |
IUPAC-Name |
bis[(1S,2R,5S)-2,3-dimethyl-5-propan-2-ylcyclohexyl] 2,6-dimethylpyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C31H49NO4/c1-16(2)24-11-18(5)20(7)28(13-24)35-30(33)26-15-27(23(10)32-22(26)9)31(34)36-29-14-25(17(3)4)12-19(6)21(29)8/h15-21,24-25,28-29H,11-14H2,1-10H3/t18?,19?,20-,21-,24+,25+,28+,29+/m1/s1 |
InChI-Schlüssel |
LPZFLVVVDYMPTQ-YHRVMEINSA-N |
Isomerische SMILES |
C[C@H]1[C@H](C[C@H](CC1C)C(C)C)OC(=O)C2=CC(=C(N=C2C)C)C(=O)O[C@H]3C[C@H](CC([C@H]3C)C)C(C)C |
SMILES |
CC1CC(CC(C1C)OC(=O)C2=CC(=C(N=C2C)C)C(=O)OC3CC(CC(C3C)C)C(C)C)C(C)C |
Kanonische SMILES |
CC1CC(CC(C1C)OC(=O)C2=CC(=C(N=C2C)C)C(=O)OC3CC(CC(C3C)C)C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




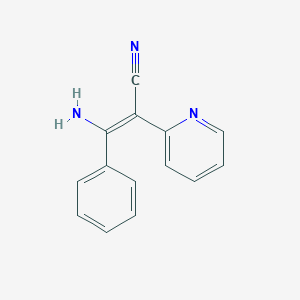
![2-[Phenyl(2-pyridinyl)methyl]pyridine](/img/structure/B289803.png)
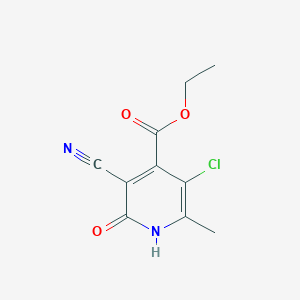
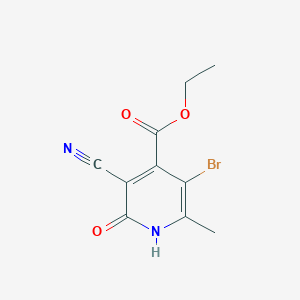
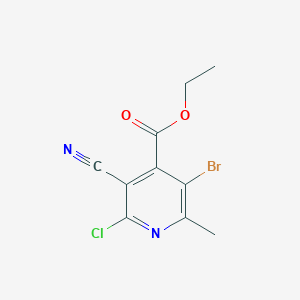
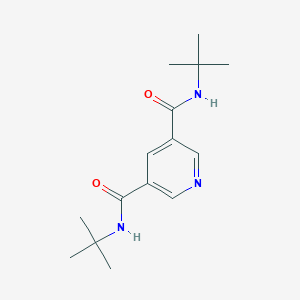
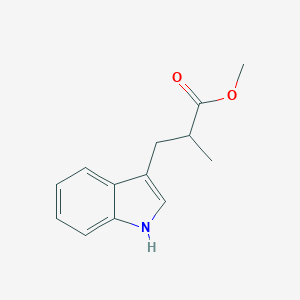
![14-Hydroxy-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydroindolo[2',3':3,4]pyrido[1,2-b]isoquinoline-1-carboxylic acid](/img/structure/B289813.png)
![4-(2-Oxa-3-azabicyclo[2.2.2]oct-5-en-3-ylmethyl)benzoic acid](/img/structure/B289814.png)
